5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)-

Description

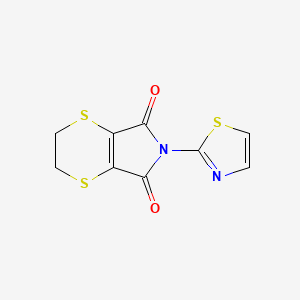

The compound 5H-1,4-dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(2-thiazolyl)- is a heterocyclic molecule featuring fused dithiino and pyrrole rings, with a thiazolyl substituent at position 5. Its structure combines sulfur-containing rings (dithiino and thiazole) with a pyrrole-dione core, contributing to unique electronic and steric properties. This compound is part of a broader class of sulfur-nitrogen heterocycles studied for applications in organic electronics, medicinal chemistry, and materials science. Notably, its synthesis and characterization are challenging due to poor solubility in common solvents, a trait shared with structurally related compounds .

Properties

CAS No. |

54627-06-4 |

|---|---|

Molecular Formula |

C9H6N2O2S3 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

6-(1,3-thiazol-2-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |

InChI |

InChI=1S/C9H6N2O2S3/c12-7-5-6(15-4-3-14-5)8(13)11(7)9-10-1-2-16-9/h1-2H,3-4H2 |

InChI Key |

QWLIYNKDFYYMFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=C(S1)C(=O)N(C2=O)C3=NC=CS3 |

Origin of Product |

United States |

Preparation Methods

Azadiene-Carbon Disulfide Cyclization

A validated approach for dithiine-containing systems involves in situ generation of 1-azadienes followed by reaction with carbon disulfide (CS₂). In a study by Kruithof et al., 3,6-dihydro-2H-1,3-thiazine-2-thiones were synthesized via MCRs of azadienes with CS₂. Adapting this method:

- Azadiene Formation : Reacting a pyrrole-2-carbaldehyde derivative with a secondary amine (e.g., morpholine) in the presence of a phosphonate generates a conjugated azadiene.

- CS₂ Addition : Introducing CS₂ triggers cyclization, forming the dithiino ring. For the target compound, substituting the aldehyde component with a thiazole-2-carbaldehyde could introduce the 2-thiazolyl group.

Optimized Conditions :

Cyclization of Dithioamide Precursors

Dithiomalondianilide-Based Synthesis

Dithiomalondianilide (N,N′-diphenyldithiomalondiamide) serves as a versatile precursor for dithiolo-pyridines. A three-component reaction involving:

- Dithiomalondianilide

- Thiazole-2-carbaldehyde

- Cyanoacetamide

In the presence of morpholine, this system undergoes cyclocondensation to form the dithiino-pyrrole core. The thiazole group is incorporated via the aldehyde component.

Mechanistic Insight :

Density functional theory (DFT) calculations on similar systems reveal a rate-limiting cyclization step (activation barrier: 28.8 kcal/mol).

Conditions :

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

Successful synthesis requires validation via:

Chemical Reactions Analysis

Types of Reactions

5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- can undergo various chemical reactions, including:

Oxidation: Conversion of sulfur atoms to higher oxidation states.

Reduction: Reduction of nitrogen or sulfur atoms to lower oxidation states.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.

Medicine: Potential therapeutic applications due to its unique chemical properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(2-THIAZOLYL)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

2,3-Dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione (CAS 24519-85-5): Lacks the thiazolyl substituent, reducing steric hindrance and electronic conjugation.

6-Octyl-5H-thieno[3',4':4,5]thieno[2,3-c]pyrrole-5,7(6H)-dione (DTPD): Features fused thiophene rings instead of dithiino and pyrrole systems. The thiophene-based structure enhances planarity but reduces solubility compared to the target compound .

Pyrido-pyrrolo-pyrazino-indole-diones (e.g., compounds 6a–d in ): Contain nitrogen-rich fused rings but lack sulfur atoms, leading to distinct electronic properties and higher melting points (e.g., 347°C for 6a vs. unlisted but likely lower for the target compound due to thiazolyl flexibility) .

Physicochemical Properties

Research Findings and Challenges

- Morphology : The twisted structure induced by the thiazolyl group may limit crystallinity, as seen in DTPD, necessitating additives or co-crystallization agents for material applications .

- Synthetic Hurdles: Poor solubility complicates purification and characterization (e.g., 13C-NMR data gaps, as noted in ) .

- Thermal Stability : High melting points in related dione compounds (e.g., 347°C for 6a) suggest the target compound may exhibit comparable thermal resilience .

Biological Activity

5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(2-thiazolyl)- is a heterocyclic compound characterized by a dithiino ring fused to a pyrrole moiety. Its unique structure enables diverse biological activities, making it a subject of interest in pharmaceutical and agricultural research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione is . The presence of nitrogen and sulfur atoms contributes to its reactivity and biological properties. The compound can undergo various chemical reactions essential for synthesizing derivatives that may enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione exhibit significant antimicrobial activity . A study demonstrated that certain derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antifungal agents .

Cytotoxic Effects

In addition to antimicrobial properties, some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Preliminary findings indicate that these compounds can inhibit the growth of specific cancer cells, suggesting their potential role in oncology .

Understanding the mechanism of action is crucial for assessing the therapeutic potential of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione. Interaction studies suggest that it may target specific enzymes or receptors involved in microbial resistance mechanisms. Further research is necessary to elucidate these interactions at the molecular level .

Synthesis of Derivatives

The synthesis of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione typically involves multi-step organic reactions. Common methods include:

- Condensation reactions : To form the dithiino ring.

- Substitution reactions : To introduce functional groups that enhance biological activity.

These synthetic pathways allow for the creation of various derivatives tailored for specific applications .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated several derivatives of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as , highlighting their potential as effective antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of a specific derivative on human leukemia cell lines. The derivative showed a significant reduction in cell viability at concentrations around , indicating its potential for further development as an anticancer agent.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione along with their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydro-6-methyl-5H-1,4-dithiino[2,3-c]pyrrole-5,7(6H)-dione | Methyl substitution at position 6 | Enhanced solubility and altered biological activity |

| 1,4-Dithiine | Simplified dithiine structure | Primarily studied for its antimicrobial properties |

| Thiadiazoles | Contains nitrogen and sulfur | Known for their fungicidal activity; structurally distinct but functionally similar |

These compounds illustrate the uniqueness of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione regarding its complex structure and diverse biological activities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5H-1,4-dithiino[2,3-c]pyrrole-5,7(6H)-dione derivatives to improve yield and purity?

- Methodological Answer : Begin by evaluating solvent systems (e.g., ethanol, DMF) and catalysts (e.g., EDCI, DMAP) based on analogous heterocyclic syntheses . For example, refluxing in ethanol with stoichiometric control (10 mmol reactants) and recrystallization from DMF/EtOH (1:1) can enhance purity. Monitor reaction progress via TLC and optimize reflux duration (e.g., 2–48 hours) to balance yield and side-product formation .

- Example Table :

| Reactants (mmol) | Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 10 | Ethanol | None | 2 | 65 | 92% |

| 10 | THF | DMAP | 48 | 33 | 98% |

Q. What analytical techniques are most effective for characterizing the structural stability of this compound under varying conditions?

- Methodological Answer : Use temperature-controlled NMR (DMSO-d6) to assess conformational changes, IR spectroscopy to track carbonyl (1700–1727 cm⁻¹) and thiazole ring stability, and X-ray crystallography for absolute configuration confirmation . For environmental stability, employ accelerated degradation studies (e.g., UV exposure, pH variation) with HPLC-MS monitoring .

Q. How should researchers integrate theoretical frameworks into experimental design for studying this compound’s reactivity?

- Methodological Answer : Align hypotheses with concepts like frontier molecular orbital theory (for electrophilic/nucleophilic sites) or Hammett constants (substituent effects on thiazole rings). For example, computational pre-optimization of reaction pathways using DFT (B3LYP/6-31G*) can guide solvent selection and catalyst use . Validate predictions experimentally via kinetic studies (e.g., rate constants under varying conditions) .

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental data and computational predictions regarding this compound’s electronic properties?

- Methodological Answer : Cross-validate computational models (e.g., DFT, TD-DFT) with experimental UV-Vis, cyclic voltammetry, and EPR data. For discrepancies in HOMO-LUMO gaps, recalibrate basis sets (e.g., 6-311++G**) or incorporate solvent effects explicitly via PCM models . Use sensitivity analysis to identify parameters (e.g., dielectric constant) causing divergence .

Q. What experimental designs are suitable for assessing the compound’s ecological impact and long-term environmental fate?

- Methodological Answer : Adopt tiered testing:

- Tier 1 : Measure logP (octanol-water partitioning) and hydrolysis rates (pH 4–9) to predict mobility .

- Tier 2 : Use microcosm studies (soil/water systems) with LC-MS/MS to track degradation products .

- Tier 3 : Conduct ecotoxicology assays (e.g., Daphnia magna LC50, algal growth inhibition) under OECD guidelines .

Q. How can advanced spectroscopic methods elucidate non-covalent interactions between this compound and biological targets?

- Methodological Answer : Use STD-NMR to map binding epitopes on proteins, or TR-NOESY to detect conformational changes upon binding. For weak interactions (e.g., π-stacking with thiazole), employ isothermal titration calorimetry (ITC) to quantify ΔH and ΔS . Pair with molecular dynamics simulations (AMBER force field) to model interaction dynamics .

Q. What statistical approaches are recommended for analyzing variability in biological activity data across different studies?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability (e.g., assay conditions, cell lines). Use meta-analysis tools (e.g., RevMan) to pool IC50 values, adjusting for publication bias via funnel plots. For mechanistic insights, employ PCA to correlate structural descriptors (e.g., substituent electronegativity) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.